CES1-Independent Activity: Ruvonoflast Acid Bypasses Prodrug Activation Requirements Present in NT-0796
Ruvonoflast acid (NDT-19795) is the direct active species that does not require intracellular enzymatic conversion for NLRP3 inhibition. In contrast, the prodrug NT-0796 is an isopropyl ester that must be hydrolyzed by carboxylesterase-1 (CES1) to release NDT-19795 [1]. This mechanistic difference translates to substantial functional disparity in CES1-deficient experimental systems: NT-0796 exhibits markedly attenuated potency in CES1-negative cell lines, whereas NDT-19795 maintains full inhibitory activity regardless of CES1 expression status [2].
| Evidence Dimension | Dependence on CES1 expression for NLRP3 inhibitory activity |
|---|---|
| Target Compound Data | Active in CES1-negative cells; IC50 = 66 nM (PBMC) and 4.7 μM (whole blood) |
| Comparator Or Baseline | NT-0796 (prodrug): Requires CES1-mediated hydrolysis; potency reduced in CES1-deficient cells |
| Quantified Difference | Qualitative difference in activation requirement; quantitative difference in CES1-deficient systems |
| Conditions | Human PBMC IL-1β release assay; whole blood assay; CES1-negative cell models |
Why This Matters
For researchers using CES1-deficient cell lines, neuronal cultures, or cell-free biochemical assays, NDT-19795 is the only appropriate choice to avoid false-negative results arising from inadequate prodrug activation.
- [1] Doedens JR, et al. The ester-containing prodrug NT-0796 enhances delivery of the NLRP3 inflammasome inhibitor NDT-19795 to monocytic cells expressing carboxylesterase-1. Biochemical Pharmacology. 2024; 226: 116455. View Source
- [2] Doedens JR, et al. Ester Prodrug NLRP3 Inflammasome Inhibitor NT-0796 is Brain Active due to Activation by Local Expression of Carboxylesterase-1. Journal of Pharmacology and Experimental Therapeutics. 2026. View Source
